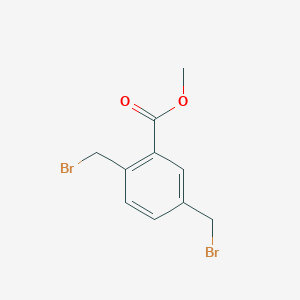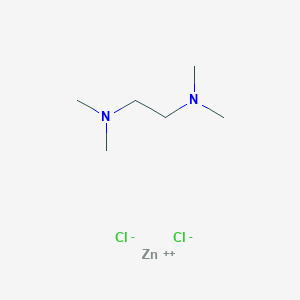
Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is an organozinc compound with the molecular formula C6H16Cl2N2Zn. It is a coordination complex where zinc is bonded to two chlorine atoms and a bidentate ligand, N,N,N’,N’-tetramethylethylenediamine. This compound is known for its role as a catalyst in various organic reactions and its utility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc can be synthesized by reacting zinc chloride with N,N,N’,N’-tetramethylethylenediamine in an appropriate solvent. The reaction typically proceeds as follows:
ZnCl2+(CH3)2NCH2CH2N(CH3)2→[ZnCl2(CH3)2NCH2CH2N(CH3)2]
The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified by recrystallization from a suitable solvent such as methanol .
Industrial Production Methods
Industrial production of Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors under controlled temperature and pressure conditions. The final product is purified and packaged under inert conditions to maintain its stability .
化学反应分析
Types of Reactions
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the N,N,N’,N’-tetramethylethylenediamine ligand is replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other metal ions or ligands.
Catalytic Reactions: It acts as a catalyst in various organic transformations, including cross-coupling reactions and reduction reactions.
Common Reagents and Conditions
Common reagents used in reactions with Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc include:
Organolithium Reagents: For substitution reactions.
Phosphine Ligands: For forming coordination complexes.
Hydrogen Gas: For catalytic reduction reactions.
The reactions are typically carried out under inert conditions to prevent oxidation and hydrolysis of the compound .
Major Products
The major products formed from reactions involving Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc depend on the specific reaction conditions and reagents used. For example, in a substitution reaction with an organolithium reagent, the product would be a new organozinc compound with the substituted ligand .
科学研究应用
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and reduction reactions.
Coordination Chemistry: It is used to study the formation and properties of coordination complexes.
Material Science: It is used in the synthesis of novel materials with unique properties.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
作用机制
The mechanism of action of Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc involves its ability to coordinate with other molecules and ions. The zinc center can form bonds with various ligands, facilitating the formation of new chemical bonds in catalytic reactions. The N,N,N’,N’-tetramethylethylenediamine ligand stabilizes the zinc center and enhances its reactivity. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
Similar Compounds
Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium: Similar in structure but contains palladium instead of zinc.
Dichloro(N,N,N’,N’-tetramethylethylenediamine)nickel: Similar in structure but contains nickel instead of zinc.
Uniqueness
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is unique due to its specific coordination environment and reactivity. The zinc center provides distinct catalytic properties compared to palladium and nickel analogs. Its stability and ease of handling make it a valuable compound in synthetic chemistry .
属性
分子式 |
C6H16Cl2N2Zn |
|---|---|
分子量 |
252.5 g/mol |
IUPAC 名称 |
zinc;N,N,N',N'-tetramethylethane-1,2-diamine;dichloride |
InChI |
InChI=1S/C6H16N2.2ClH.Zn/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
WEHCCWCYFYMBQX-UHFFFAOYSA-L |
规范 SMILES |
CN(C)CCN(C)C.[Cl-].[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}-N-[5-oxo-1-(2,4,6-trichlorophenyl)-2H-pyrazol-3-yl]benzamide](/img/structure/B8771226.png)
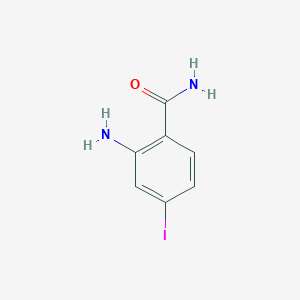
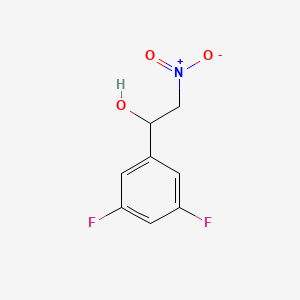
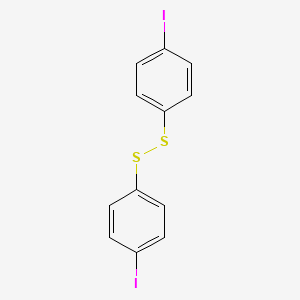
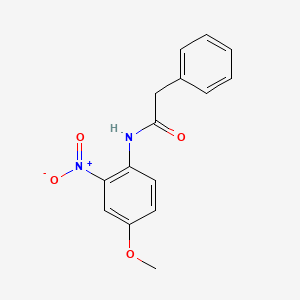
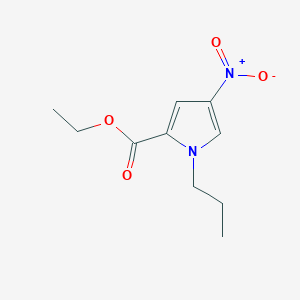
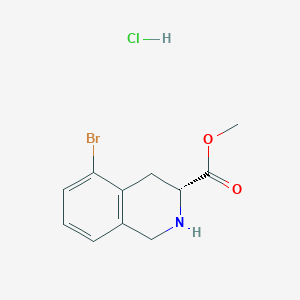
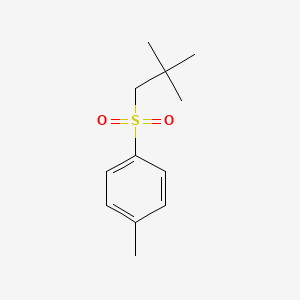
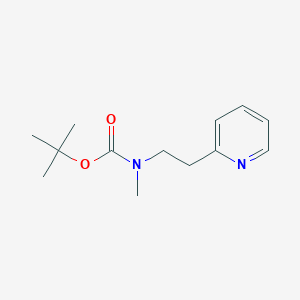
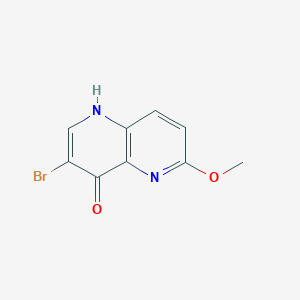
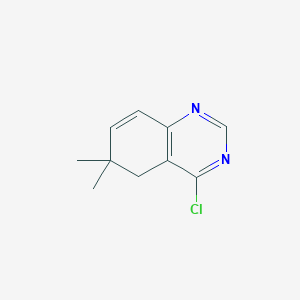
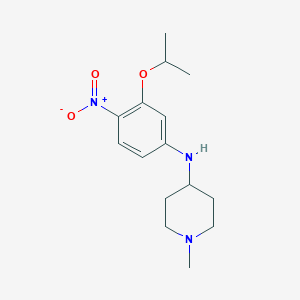
![1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine](/img/structure/B8771331.png)
